molecular formula C4H9ClN4O2S B15175305 5-Amino-3-methyl-imidazole-4-sulfonamide CAS No. 6339-56-6

5-Amino-3-methyl-imidazole-4-sulfonamide

Cat. No.: B15175305
CAS No.: 6339-56-6
M. Wt: 212.66 g/mol
InChI Key: HGHASJCCMHOIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NSC 38076 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 38076 typically involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. The synthetic route often starts with the selection of appropriate starting materials, followed by a series of steps including condensation, cyclization, and purification. Each step requires specific reagents and conditions, such as controlled temperature, pH, and solvent choice, to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of NSC 38076 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the same fundamental steps as in laboratory synthesis but is optimized for large-scale production. This includes the use of industrial-grade reagents, continuous monitoring of reaction conditions, and advanced purification techniques to ensure high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

NSC 38076 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.

    Substitution: NSC 38076 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving NSC 38076 often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions might need an inert atmosphere to prevent unwanted side reactions. The choice of solvent, temperature, and reaction time are also crucial factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of NSC 38076 depend on the type of reaction and the reagents used For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound

Scientific Research Applications

NSC 38076 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: NSC 38076 is investigated for its potential therapeutic properties, such as its ability to inhibit certain enzymes or pathways involved in disease.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of NSC 38076 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it might inhibit an enzyme involved in a metabolic pathway, thereby disrupting the pathway and affecting cellular function. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

NSC 38076 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    NSC 125973: Known for its use in cancer research, this compound shares some structural similarities with NSC 38076 but has different biological activities.

    NSC 123456: Another compound with similar chemical properties, used in various chemical reactions and industrial applications.

The uniqueness of NSC 38076 lies in its specific reactivity and stability, which make it suitable for a wide range of applications that other compounds may not be able to achieve.

Properties

CAS No.

6339-56-6

Molecular Formula

C4H9ClN4O2S

Molecular Weight

212.66 g/mol

IUPAC Name

5-amino-3-methylimidazole-4-sulfonamide;hydrochloride

InChI

InChI=1S/C4H8N4O2S.ClH/c1-8-2-7-3(5)4(8)11(6,9)10;/h2H,5H2,1H3,(H2,6,9,10);1H

InChI Key

HGHASJCCMHOIGC-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1S(=O)(=O)N)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.